molecular formula C67H97CoN14O17PS B10848125 Cyprodine

Cyprodine

Cat. No.: B10848125
M. Wt: 1492.5 g/mol
InChI Key: BZLYFDSDKLBOFC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Cyprodine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced forms of this compound, and various substituted derivatives .

Scientific Research Applications

Cyprodine has a wide range of scientific research applications:

Mechanism of Action

Cyprodine exerts its effects by competitively binding to histamine and serotonin receptors, thereby blocking the action of these neurotransmitters. This antagonism at the histamine H1 receptor and serotonin receptors in the hypothalamus accounts for its antihistamine and appetite-stimulating properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyprodine is unique in its combination of antihistamine, antiserotonergic, and appetite-stimulating properties, making it a versatile compound in both clinical and research settings .

Properties

Molecular Formula

C67H97CoN14O17PS

Molecular Weight

1492.5 g/mol

IUPAC Name

2-acetamido-3-sulfanylpropanoic acid;cobalt(2+);3-[2,7,18-tris(2-amino-2-oxoethyl)-3-(3-amino-3-oxopropyl)-17-[3-[2-[[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-13-(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate

InChI

InChI=1S/C62H90N13O14P.C5H9NO3S.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-3(7)6-4(2-10)5(8)9;/h20-21,23,28,31,34-37,41,52-53,56-57,71,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;;+2/p-2

InChI Key

BZLYFDSDKLBOFC-UHFFFAOYSA-L

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=N)[O-])N7)CCC(=N)[O-])(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC(=O)NC(CS)C(=O)O.[Co+2]

Origin of Product

United States

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